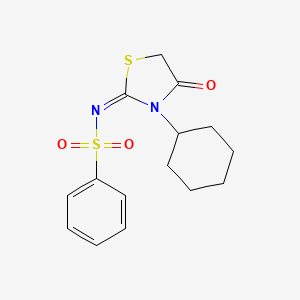

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S2 and its molecular weight is 338.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyclohexyl-4-thiazolidinone derivatives with benzenesulfonyl chlorides. The general procedure includes:

- Preparation of Thiazolidinone Derivative : The thiazolidinone is synthesized using a cyclization reaction involving appropriate thioketones and amines.

- Formation of Ylidene : The ylidene is formed by treating the thiazolidinone with an aldehyde or ketone under acidic or basic conditions.

- Sulfonamide Formation : The final product is obtained by reacting the ylidene with benzenesulfonyl chloride in the presence of a base.

Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, in vivo studies indicated that derivatives showed up to 94.69% inhibition of carrageenan-induced rat paw edema at various time points, suggesting potent anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of related benzenesulfonamide derivatives has been extensively evaluated. For example, compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains:

- Escherichia coli : MIC 6.72 mg/mL

- Staphylococcus aureus : MIC 6.63 mg/mL

- Pseudomonas aeruginosa : MIC 6.67 mg/mL

These findings indicate that the compound may possess broad-spectrum antimicrobial activity .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed, with some derivatives showing comparable activity to standard antioxidants like Vitamin C (IC50 values around 0.3287 mg/mL) . This suggests that these compounds could mitigate oxidative stress-related damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

- Substituent Effects : The presence of different substituents on the benzene ring significantly influences both anti-inflammatory and antimicrobial activities.

- Thiazolidinone Core : The thiazolidinone structure appears essential for maintaining biological activity, as modifications can lead to decreased efficacy.

- Ylidene Configuration : The E/Z configuration of the ylidene moiety plays a critical role in determining the compound's interaction with biological targets.

Case Studies

Several case studies have highlighted the biological activities of thiazolidinone derivatives:

- Study on Anti-inflammatory Properties :

- Antimicrobial Evaluation :

科学的研究の応用

Anticancer Activity

Selective Antitumor Activity

The compound's structure is associated with various benzenesulfonamide derivatives, which have shown promising results in anticancer screenings. For instance, certain derivatives have demonstrated selective activity against specific cancer cell lines such as non-small cell lung cancer and melanoma, indicating potential for targeted cancer therapy .

Inhibitory Activity Against Cancer Cell Lines

Research has indicated that compounds similar to (E)-N-(3-cyclohexyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide can inhibit the growth of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Photodynamic Therapy

Photodynamic Therapy Applications

The compound has been studied for its potential use in photodynamic therapy (PDT), particularly as a photosensitizer for cancer treatment. Its structural features allow it to exhibit good fluorescence properties and high singlet oxygen quantum yield, making it suitable for Type II mechanisms in PDT.

Enzyme Inhibition

Carbonic Anhydrase Inhibition

Research indicates that derivatives of benzenesulfonamide, including the target compound, exhibit significant inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis. The selectivity of these compounds for CA IX over CA II suggests their potential as therapeutic agents in oncology .

Antibacterial and Antibiofilm Activity

Antibacterial Properties

The compound has shown antibacterial activity against various strains, including resistant bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial properties against pathogens such as Klebsiella pneumoniae and Escherichia coli. The antibiofilm activity further enhances its therapeutic potential in treating infections caused by biofilm-forming bacteria .

Structure-Activity Relationship Studies

Optimization of Biological Activity

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of thiazolidinone derivatives related to this compound. These studies help identify key structural features that enhance anticancer and antibacterial activities, guiding future drug development efforts .

Data Table: Summary of Applications

特性

IUPAC Name |

(NE)-N-(3-cyclohexyl-4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c18-14-11-21-15(17(14)12-7-3-1-4-8-12)16-22(19,20)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCDZNPVIEJKL-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N\2C(=O)CS/C2=N/S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。